molecular formula C20H17ClN4O B2518901 1-(4-Chlorophenyl)-1'-phenyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol CAS No. 245039-32-1

1-(4-Chlorophenyl)-1'-phenyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol

Cat. No. B2518901
CAS RN: 245039-32-1
M. Wt: 364.83
InChI Key: GADSUBGTXXYTFE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1'-phenyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol (hereafter referred to as 4-CP-PPDMHBP) is a heterocyclic organic compound that has been studied extensively for its potential applications in scientific research. It is a member of the bipyrazole family, which are compounds that contain two pyrazole rings connected in a five-membered ring. 4-CP-PPDMHBP is of particular interest due to its unique chemical structure and its potential applications in medicinal chemistry, drug discovery, and biochemistry.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The unique structure of this bipyrazole derivative makes it a promising candidate for drug development. Researchers investigate its potential as an anti-inflammatory, antioxidant, or antitumor agent. The hydroxy group and aromatic rings contribute to its bioactivity, and modifications could enhance its pharmacological properties .

properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-4-(5-methyl-2-phenylpyrazol-3-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O/c1-13-12-18(24(22-13)16-6-4-3-5-7-16)19-14(2)23-25(20(19)26)17-10-8-15(21)9-11-17/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNMLIXYABYUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-1'-phenyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol

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